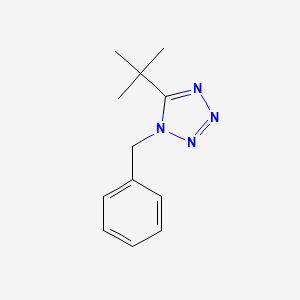

1-benzyl-5-tert-butyl-1H-tetrazole

Description

1-Benzyl-5-tert-butyl-1H-tetrazole is a substituted tetrazole derivative featuring a benzyl group at the 1-position and a bulky tert-butyl group at the 5-position. Tetrazoles are nitrogen-containing heterocycles widely used in medicinal chemistry, coordination chemistry, and materials science due to their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids . The tert-butyl substituent enhances lipophilicity and steric bulk, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

1-benzyl-5-tert-butyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-12(2,3)11-13-14-15-16(11)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVBGDDCZYRBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Mechanism and Reagents

The Huisgen [3+2] cycloaddition between nitriles and azides serves as the foundational step for constructing the 5-substituted tetrazole ring. For 5-tert-butyl-1H-tetrazole, pivalonitrile (tert-butyl cyanide) reacts with sodium azide (NaN) in the presence of a Lewis acid catalyst. This reaction proceeds via a concerted mechanism, forming the tetrazole ring with the tert-butyl group at the 5-position.

Reaction conditions :

-

Catalysts : Zinc bromide (ZnBr) or acetic acid (AcOH) are commonly employed to accelerate the cycloaddition.

-

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or water enhance reaction efficiency.

-

Temperature and time : Conventional heating at 80–100°C for 12–24 hours yields moderate conversions (60–75%). Microwave irradiation reduces reaction times to 10–15 minutes with yields exceeding 85%.

Optimization Strategies

Microwave-assisted synthesis : Harusawa et al. demonstrated that microwave irradiation at 130°C for 40 minutes achieves 79% yield for 5-substituted tetrazoles, compared to 40 hours under conventional heating. This method minimizes side reactions and improves purity.

Catalyst selection : El-Remaily and Mohamed reported that ZnBr in water under microwave conditions provides an environmentally benign route, yielding 80–85% of 5-substituted tetrazoles. Heterogeneous catalysts like Pd/Co nanoparticles on carbon nanotubes further enhance recyclability and yield (up to 99%).

Table 1. Comparative Analysis of 5-tert-Butyl-1H-Tetrazole Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | ZnBr | DMF | 24 h | 65 | |

| Microwave | ZnBr | HO | 15 min | 85 | |

| Heterogeneous Catalysis | Pd/Co@CNT | DMF | 10 min | 99 |

Regioselective Benzylation at the 1-Position

Alkylation of 5-tert-Butyl-1H-Tetrazole

The 1-position of the tetrazole ring is selectively alkylated using benzyl chloride in the presence of a strong base. Deprotonation of the tetrazole’s NH group with sodium hydride (NaH) generates a nucleophilic tetrazolate anion, which reacts with benzyl chloride to form the 1-benzyl derivative.

Key steps :

Tautomeric Considerations

Tetrazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers. Alkylation predominantly occurs at the 1-position due to the higher acidity of the 1H-tautomer (pK ~4–5). NMR analysis confirms regioselectivity, with characteristic shifts for the benzyl protons (δ 5.6–5.8 ppm) and tert-butyl group (δ 1.4 ppm).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent by Sen et al. describes a tandem cycloaddition-alkylation approach using Pd/Co nanoparticles under microwave conditions. This method consolidates the two-step process into a single reaction vessel, achieving an overall yield of 75% in 30 minutes.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-tert-butyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including 1-benzyl-5-tert-butyl-1H-tetrazole, in the development of anticancer agents. Tetrazoles can exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds structurally similar to tetrazoles have shown promising results in inhibiting human cervical carcinoma and hepatoma cells, suggesting that this compound may also possess similar properties due to its structural characteristics .

Antifungal Properties

The antifungal activity of tetrazole derivatives has been documented, with some studies indicating that they can disrupt fungal enzymatic functions without affecting human enzymes. This selectivity is crucial for developing antifungal drugs that minimize side effects in humans . The specific activity of this compound against fungal pathogens warrants further investigation.

Bioisosterism

Tetrazoles serve as bioisosteres for carboxylic acids, which allows them to mimic the biological activity of carboxylate groups while potentially enhancing pharmacokinetic properties. This characteristic makes this compound a candidate for drug design aimed at improving efficacy and reducing toxicity .

Synthetic Utility

Synthetic Intermediates

Tetrazoles are widely used as intermediates in organic synthesis. The ability to introduce various functional groups through reactions involving tetrazoles makes compounds like this compound valuable in the synthesis of more complex molecules. For example, recent methodologies have successfully employed tetrazoles in radical cyclization reactions to create novel structures such as tetrazoloquinolines .

Oligonucleotide Synthesis

In the field of molecular biology, tetrazoles are utilized as acidic activators in oligonucleotide synthesis. The incorporation of this compound into oligonucleotide synthesis protocols could enhance reaction efficiency and yield due to its favorable chemical properties .

Material Science Applications

Energetic Materials

Tetrazole derivatives are being explored for their potential use in energetic materials due to their high stability and energy output when decomposed. Compounds like this compound could be investigated for applications in propellants or explosives, where their combustion properties can be advantageous .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-benzyl-5-tert-butyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to mimic carboxylic acids allows it to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-benzyl-5-tert-butyl-1H-tetrazole with structurally related tetrazole derivatives, focusing on substituent effects, synthetic methods, physical properties, and biological activities.

Physical and Chemical Properties

| Compound Name | 5-Substituent | Molecular Formula | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| This compound | tert-butyl | C₁₂H₁₇N₅ | Not reported | Low polarity solvents |

| 1-Benzyl-5-(4-bromophenyl)-1H-tetrazole | 4-bromophenyl | C₁₄H₁₂BrN₅ | Not reported | Moderate in DMSO/CHCl₃ |

| 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole | 3-bromopropylthio | C₁₁H₁₄BrN₄S | Not reported | Polar aprotic solvents |

| 1-Phenyl-1H-tetrazole-5-thiol | Thiol | C₇H₆N₄S | Not reported | Polar solvents (e.g., H₂O) |

- The tert-butyl group’s hydrophobicity likely reduces aqueous solubility compared to thiol or amine derivatives .

- Elemental analysis for 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (C: 42.08%, H: 4.46%, N: 17.88%) aligns with calculated values, demonstrating rigorous characterization standards .

Regioselectivity and Reactivity

Q & A

Q. What are the most reliable synthetic protocols for preparing 1-benzyl-5-tert-butyl-1H-tetrazole, and how do reaction conditions influence regioselectivity?

The synthesis of 1-benzyl-5-substituted tetrazoles typically involves alkylation of 5-substituted-1H-tetrazoles with benzyl halides or via [2+3] cycloaddition reactions. Evidence from regioselectivity studies shows that alkylation with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) favors N1-substitution over N2 due to steric and electronic factors . For example, in the alkylation of 5-(4-bromophenyl)-1H-tetrazole, benzylamine and 1,3-dibromopropane yielded predominantly 1-benzyl-5-(4-bromophenyl)-1H-tetrazole (N1 isomer) with >90% regioselectivity under optimized conditions . Reaction temperature, solvent polarity, and stoichiometry of the alkylating agent are critical variables to control.

Q. How stable is this compound under varying pH conditions, and what precautions are necessary for handling?

Stability studies on structurally similar tetrazoles (e.g., 1H-tetrazole-5-acetic acid) demonstrate that these compounds remain stable across a wide pH range (pH 2–12) due to the resilience of the tetrazole ring . However, the tert-butyl group may introduce steric hindrance, potentially reducing solubility in aqueous media. For long-term storage, inert atmospheres (argon/nitrogen) and low temperatures (–20°C) are recommended to prevent hydrolytic degradation.

Advanced Research Questions

Q. How can regioselectivity in alkylation reactions of 5-substituted tetrazoles be predicted or rationalized using computational or experimental data?

Regioselectivity in tetrazole alkylation is governed by steric effects and transition-state stabilization. Density functional theory (DFT) calculations on analogous systems reveal that N1-substitution is favored due to lower activation energy barriers compared to N2-substitution . Experimentally, substituents at the 5-position (e.g., tert-butyl) increase steric bulk, further disfavoring N2-alkylation. Researchers should employ spectroscopic monitoring (e.g., <sup>1</sup>H NMR) during reactions to track regioselectivity trends and validate computational models .

Q. What analytical techniques are most effective for resolving contradictions in structural characterization data (e.g., conflicting NMR or IR spectra)?

Discrepancies in spectral data often arise from impurities or tautomeric equilibria. For this compound:

- <sup>1</sup>H NMR : The benzyl group’s methylene protons (CH₂) typically appear as a singlet near δ 5.5–6.0 ppm, while tert-butyl protons resonate as a singlet at δ 1.3–1.5 ppm .

- IR Spectroscopy : The tetrazole ring’s C=N stretching vibrations (1625–1650 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) confirm the core structure .

Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised to resolve ambiguities .

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of novel 1-benzyl-5-substituted tetrazole derivatives with tailored properties?

Frontier molecular orbital (FMO) analysis can predict reactivity patterns in electrophilic or nucleophilic reactions. For example, the HOMO localization on the tetrazole ring’s nitrogen atoms suggests susceptibility to alkylation at N1. Integrating FMO data with Hammett substituent constants (σ) allows researchers to rationalize how electron-withdrawing/donating groups at the 5-position influence reaction rates and regioselectivity . This approach is critical for designing derivatives with enhanced biological or catalytic activity.

Methodological Guidance

Q. What strategies are recommended for optimizing reaction yields in multistep syntheses involving this compound intermediates?

- Continuous Flow Synthesis : Reduces side reactions and improves scalability. For example, Gutmann et al. achieved high yields (>85%) in tetrazole synthesis using microreactors under high-temperature conditions .

- Catalysis : Transition-metal catalysts (e.g., ZnCl₂) or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate alkylation steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures separation of regioisomers .

Q. How should researchers address discrepancies between experimental data and theoretical predictions in tetrazole chemistry?

- Systematic Variation : Test reaction conditions (solvent, temperature, stoichiometry) to identify outliers.

- Collaborative Validation : Cross-check computational models (e.g., DFT) with experimental kinetic data or spectroscopic evidence .

- Meta-Analysis : Review literature on structurally analogous compounds (e.g., 1-benzyl-5-phenyl-1H-tetrazole) to identify trends in reactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.